Trisodium HEDTA
Overview
Description
Trisodium hydroxyethyl ethylenediamine triacetic acid, commonly known as Trisodium HEDTA, is a chelating agent widely used in various industries. It is a crystalline powder often sold as an aqueous solution. This compound is known for its ability to bind with metal ions, making it useful in preventing the adverse effects of metal ions in different applications .
Mechanism of Action
Target of Action
Trisodium HEDTA primarily targets metal ions . It forms stable complexes with metal ions such as calcium, magnesium, and iron . These metal ions are crucial in various biochemical processes, and their inactivation or removal can significantly impact these processes .
Mode of Action
This compound acts as a chelating agent , binding to metal ions and inactivating them . The chelation process involves the formation of coordinate bonds between the metal ions and the HEDTA molecule . This bond formation results in the creation of a ring structure, known as a chelate . The chelate prevents the metal ions from reacting with other substances, allowing for their removal or stabilization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chelation of metal ions . By binding with metal ions, this compound prevents the metals from being deposited onto the hair, scalp, and skin . This action enhances the foaming and cleaning performance of cosmetics and personal care products .
Pharmacokinetics
This compound exhibits remarkable chemical properties that contribute to its effectiveness as a chelating agent . It is highly soluble in water, allowing it to effectively bind with metal ions and remove them from various systems . Therefore, dermal exposures to this compound from the use of cosmetics and personal care products containing this ingredient would result in very little skin penetration and systemic levels well below those shown to produce adverse effects in oral studies .
Result of Action
The binding of metal ions by this compound helps prevent the deterioration of cosmetics and personal care products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity . In the manufacturing sector, this compound’s stabilizing effect prolongs the shelf life of products by preventing degradation and oxidation .
Biochemical Analysis
Biochemical Properties
Trisodium HEDTA plays a crucial role in biochemical reactions by binding to metal ions such as calcium, magnesium, and iron. This binding inactivates the metal ions, preventing them from participating in unwanted side reactions. This compound interacts with enzymes and proteins that require metal ions as cofactors, thereby modulating their activity. For example, it can inhibit metalloproteases by chelating the metal ions necessary for their catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes by chelating essential metal ions. This chelation can disrupt cell signaling pathways that depend on metal ions, such as calcium signaling. Additionally, this compound can influence gene expression and cellular metabolism by altering the availability of metal ions required for enzyme function . In some cases, it may also affect cell viability and proliferation by disrupting metal-dependent processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through chelation of metal ions. By binding to metal ions, it prevents them from interacting with other biomolecules, thereby inhibiting metal-dependent enzymes and processes. For instance, this compound can inhibit the activity of metalloproteases by chelating the metal ions in their active sites. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its chelating activity may decrease over time if it undergoes degradation. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of metal-dependent processes, potentially affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant toxicity. At high doses, this compound may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in metal-dependent biological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions, affecting metabolic flux and metabolite levels. For example, by chelating calcium ions, this compound can influence pathways that involve calcium-dependent enzymes, thereby altering metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. It can be taken up by cells through endocytosis or passive diffusion, and its distribution within tissues depends on its affinity for metal ions and binding proteins. This compound may accumulate in specific tissues where metal ion concentrations are high, affecting its localization and activity .
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to chelate metal ions and interact with targeting signals or post-translational modifications. It may localize to specific compartments or organelles where metal ions are present, such as the endoplasmic reticulum or mitochondria. This localization can affect its activity and function, as it may preferentially chelate metal ions in certain subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium HEDTA is synthesized through the reaction of hydroxyethyl ethylenediamine triacetic acid with sodium hydroxide. The reaction typically involves dissolving hydroxyethyl ethylenediamine triacetic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a desired level. The solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Trisodium HEDTA primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction is typically carried out at neutral to slightly alkaline pH.
Oxidation and Reduction: Under oxidative conditions, this compound can undergo degradation, leading to the formation of ammonia and other nitrogenous gases.
Major Products Formed:
Chelation: The primary products are stable metal complexes, which are soluble in water.
Oxidation and Reduction: Degradation products include ammonia, nitrous oxide, and molecular nitrogen.
Scientific Research Applications
Trisodium HEDTA has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ethylenediamine tetraacetic acid (EDTA)
- Calcium disodium ethylenediamine tetraacetic acid
- Diammonium ethylenediamine tetraacetic acid
- Dipotassium ethylenediamine tetraacetic acid
- Disodium ethylenediamine tetraacetic acid
- Tetrasodium ethylenediamine tetraacetic acid
- Tripotassium ethylenediamine tetraacetic acid
Uniqueness: Trisodium HEDTA is unique due to its hydroxyethyl group, which enhances its solubility and chelating efficiency compared to other ethylenediamine tetraacetic acid derivatives. This makes it particularly effective in applications requiring high solubility and strong metal ion binding .
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXAQZPEBNFBC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2Na3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-39-0 (Parent) | |
Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9027075 | |
Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Odorless crystalline powder; [MSDSonline] | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |
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Record name | Versenol | |
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Flash Point |
Flash point: 100 °C (closed cup) | |
Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in most organic solvents, In water, 480 g/L at 20 °C | |
Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.285 | |
Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
139-89-9, 1330-54-7 | |
Record name | Trisodium N-hydroxyethylethylenediaminetriacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium (2-hydroxyethyl)ethylenediaminetriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.893 | |
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Record name | TRISODIUM HEDTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E0U7O8KI | |
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Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
288 °C (hydate) | |
Record name | TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Trisodium HEDTA in the context of the provided research papers?
A1: While this compound has various applications, the provided research papers highlight its use as a chelating agent in specific contexts:
- Hanford wastes: this compound, along with Tetrasodium EDTA, serves as a complexing agent for radioactive materials in Hanford wastes. [] Understanding its degradation and contribution to ammonia formation is crucial for safe waste management.
Q2: How does this compound contribute to ammonia formation in Hanford wastes?
A2: this compound in Hanford waste undergoes radiolytic and thermal degradation. [] This degradation produces various byproducts, including organic nitrogen compounds. These compounds can then be converted to ammonia through a series of reactions, contributing to the overall ammonia levels in the waste.
Q3: The research mentions that this compound can impact wound healing. What is the mechanism behind this observation?
A3: Research suggests that this compound, when present in the lumen of the stomach, can interfere with wound healing by chelating extracellular calcium. [] This chelation disrupts the localized increase in extracellular calcium concentration necessary for the repair process. Specifically, it hinders the late-phase mobilization of intracellular calcium and ultimately slows down gastric epithelial repair.
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